2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Catalog No.
S3268477
CAS No.
1177658-93-3
M.F
C22H24ClN3O2S
M. Wt
429.96
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydroth...

CAS Number

1177658-93-3

Product Name

2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

IUPAC Name

2-(naphthalene-2-carbonylamino)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride

Molecular Formula

C22H24ClN3O2S

Molecular Weight

429.96

InChI

InChI=1S/C22H23N3O2S.ClH/c1-13(2)25-10-9-17-18(12-25)28-22(19(17)20(23)26)24-21(27)16-8-7-14-5-3-4-6-15(14)11-16;/h3-8,11,13H,9-10,12H2,1-2H3,(H2,23,26)(H,24,27);1H

InChI Key

KQVIFZIHKJFQEI-UHFFFAOYSA-N

SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=CC=CC=C4C=C3.Cl

solubility

not available

Application in the Field of Medicinal Chemistry

Summary of the Application: Thieno[2,3-c]pyridine derivatives have been used in the development of G protein-coupled receptor kinase 2 (GRK2) inhibitors . GRK2 is a cytoplasmic protein that plays a crucial role in the development and progression of cardiovascular diseases, such as heart failure .

Methods of Application or Experimental Procedures: The thieno[2,3-c]pyridine scaffold was used to prepare a diverse collection of simple thieno[2,3-c]pyridine derivatives that could serve as starting points for future drug discovery programs . A structure-driven optimization process was followed, and a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

Results or Outcomes: The study identified a hit compound bearing the thieno[2,3-c]pyridine moiety. This compound showed potential as an inhibitor of the GRK2 kinase .

Application in the Field of Chemical Synthesis

Summary of the Application: Thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives have been synthesized using 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .

Methods of Application or Experimental Procedures: The synthesis involved heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Results or Outcomes: The study resulted in the successful synthesis of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides .

Application in the Field of Cancer Research

Summary of the Application: Picolinamide, a derivative of nicotinic acid, has been used for the prevention and treatment of cancer by activating the RUNX3 gene .

Methods of Application or Experimental Procedures: Picolinamide was used as a template in the preparation of a molecular imprinting polymer . It was also used in a study to evaluate the kinetics and mechanism of liberation of picolinamide from chromium (III)-picolinamide complexes in HClO4 .

Results or Outcomes: The study showed that Picolinamide could be a potential therapeutic agent for cancer treatment by activating the RUNX3 gene .

Application in the Field of Neurological Disorders

Summary of the Application: Furo[2,3-c]pyridine derivatives have been used as α7 nicotinic acetylcholine receptor agonists, which could potentially be used for the treatment of cognitive impairments in schizophrenia .

Methods of Application or Experimental Procedures: The compound N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide (PHA-543,613) was synthesized and tested for its activity on the α7 nicotinic acetylcholine receptor .

Results or Outcomes: The compound showed promising results as an effective and selective α7 nAChR agonist with excellent in vitro properties .

Application in the Field of Cardiovascular Diseases

Summary of the Application: Thieno[2,3-c]pyridine derivatives have been used in the development of inhibitors for G protein-coupled receptor kinase 2 (GRK2) . GRK2 is a cytoplasmic protein that plays a crucial role in the development and progression of cardiovascular diseases, such as heart failure .

Methods of Application or Experimental Procedures: A diverse collection of simple thieno[2,3-c]pyridine derivatives were prepared as starting points for future drug discovery programs . A structure-driven optimization process was followed, and a collection of potent and highly ligand efficient inhibitors were prepared and characterized .

The compound 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a synthetic organic molecule characterized by its complex structure that includes a tetrahydrothieno[2,3-c]pyridine core. This compound features a naphthamide moiety and an isopropyl group, contributing to its unique chemical properties. Its molecular formula is C15H18ClN3O2SC_{15}H_{18}ClN_3O_2S with a molecular weight of approximately 319.84 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.

The chemical behavior of 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride can be understood through several key reactions:

  • Nucleophilic Substitution Reactions: The amide functional group can undergo nucleophilic substitution with electrophiles, facilitating the formation of various derivatives.
  • Acylation Reactions: The amine group can react with acyl chlorides or anhydrides to form amides.
  • Reductive Amination: The compound can participate in reductive amination with aldehydes or ketones under reducing conditions to yield secondary or tertiary amines.
  • Electrophilic Aromatic Substitution: The aromatic naphthalene ring can undergo electrophilic substitution reactions, expanding the potential for functionalization.

Research indicates that compounds similar to 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibit significant biological activities. These include:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The compound may possess antibacterial and antifungal properties.
  • Neuroprotective Effects: Certain thieno[2,3-c]pyridine derivatives have been studied for their neuroprotective effects in various models.

The synthesis of 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride typically involves several steps:

  • Preparation of Imines: Reacting formaldehyde with 2-thiophene ethyl amine under controlled conditions to form imines.
  • Formation of the Tetrahydrothieno[2,3-c]pyridine Core: The imines are then treated with ethanolic hydrochloric acid at elevated temperatures to facilitate cyclization and formation of the desired heterocyclic structure.
  • Isolation and Purification: The product is filtered and dried to obtain the hydrochloride salt form.

The detailed synthetic route can be referenced from patents and scientific literature that outline specific conditions and reagents used in the process .

The applications of 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride span various fields:

  • Pharmaceutical Development: As a potential drug candidate due to its biological activity.
  • Chemical Research: Used as a building block in organic synthesis and medicinal chemistry.
  • Material Science: Investigated for its properties in developing novel materials.

Several compounds share structural similarities with 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride. Here are a few notable examples:

Compound NameStructureUnique Features
4,5,6,7-Tetrahydrothieno[3,2-c]pyridineStructureLacks naphthalene moiety; simpler structure
2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridineStructureContains benzyl group instead of naphthalene; different biological profile
4-(Dimethylamino)-6-isopropyl-4H-thieno[3,2-c]pyridin-3-oneStructureFeatures a keto group; altered reactivity

These compounds illustrate variations in substituents that affect their biological activity and chemical reactivity. The unique combination of the naphthamide and tetrahydrothienopyridine structures in 2-(2-Naphthamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride may confer distinct pharmacological properties compared to these similar compounds.

Dates

Last modified: 08-19-2023

Explore Compound Types